molecular formula C27H31F6NO2 B607883 GSK-B CAS No. 884599-96-6

GSK-B

Cat. No.: B607883
CAS No.: 884599-96-6
M. Wt: 515.5404
InChI Key: JWENOJGRPMPNAG-QFWMQHCXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-B is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in a vast array of cellular signaling pathways . This small molecule is a valuable research tool for probing the role of GSK-3β in diseases such as Alzheimer's disease, diabetes, cancer, and inflammatory conditions . Its mechanism of action involves binding to the kinase domain of GSK-3β, thereby inhibiting the phosphorylation of its numerous substrates . This inhibition can lead to the stabilization of β-catenin in the Wnt signaling pathway, modulate NF-κB signaling, and affect circadian clock components . This compound is provided for in vitro research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

884599-96-6

Molecular Formula

C27H31F6NO2

Molecular Weight

515.5404

IUPAC Name

[1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid

InChI

InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1

InChI Key

JWENOJGRPMPNAG-QFWMQHCXSA-N

SMILES

O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-B

Origin of Product

United States

Scientific Research Applications

Metabolic Disorders

GSK-3 Inhibition in Diabetes Management

GSK-3 plays a critical role in glucose metabolism and insulin signaling. Studies have shown that inhibition of GSK-3 can improve glucose tolerance and insulin sensitivity. For instance, in animal models, conditional ablation of GSK-3β resulted in increased beta cell mass and improved glucose tolerance on high-fat diets, suggesting its potential as a therapeutic target for type 2 diabetes .

Table 1: Effects of GSK-3 Inhibition on Glucose Metabolism

StudyModelOutcomeReference
Coffman et al.Cell-free enzyme assayIC50 = 17.2 nM for new inhibitors
Nikoulina et al.Obese mouse modelReduced body weight and serum glucose levels
β-Gsk-3β−/− MiceHigh-fat dietImproved glucose tolerance and expanded beta cell mass

Neurodegenerative Diseases

Role in Alzheimer's Disease

GSK-3 is implicated in the pathophysiology of Alzheimer's disease (AD). Multi-target inhibitors designed to inhibit both GSK-3β and cyclin-dependent kinase 5 (CDK5) have shown promise in preventing neurotoxicity associated with amyloid-beta peptides . These dual inhibitors can potentially mitigate cognitive decline by targeting multiple pathways involved in AD.

Table 2: Dual Inhibitors Targeting GSK-3β and CDK5

Compound NameMechanismEfficacyReference
4H-benzo[d][1,3]oxazin-4-oneGSK-3β and CDK5 inhibitorInhibits Aβ-induced neurotoxicity in SH-SY5Y cells
Phthalazin-1(2H)-oneGSK-3β and CDK5 inhibitorPromising drug-like properties predicted

Psychiatric Disorders

Bipolar Disorder Treatment

Inhibition of GSK-3 has been explored as a treatment strategy for bipolar disorder (BD). Lithium, a known GSK-3 inhibitor, alongside other mood stabilizers, has demonstrated mild cognitive improvements in BD patients. Research indicates that targeting GSK-3 may enhance therapeutic outcomes for individuals suffering from mood disorders .

Cancer Therapeutics

Targeting Tumor Growth

GSK-3 is involved in various cancer pathways, making it a viable target for cancer therapy. Inhibition of GSK-3 has been associated with reduced proliferation of cancer cells and increased apoptosis. Studies have indicated that GSK-3 inhibitors could enhance the efficacy of existing chemotherapeutics by modulating key signaling pathways involved in tumor growth .

Table 3: Impact of GSK-3 Inhibition on Cancer Cell Proliferation

Cancer TypeStudy DesignResultReference
Breast CancerIn vitro assaysReduced cell proliferation with GSK-3 inhibitors
Colorectal CancerAnimal studiesIncreased apoptosis with combined therapy

Case Study 1: Diabetes Management

In a study involving β-Gsk-3β−/− mice, researchers observed significant improvements in glucose tolerance and insulin secretion compared to control groups. The findings suggest that targeted inhibition of GSK-3 could be an effective strategy for managing type 2 diabetes through enhanced insulin signaling pathways .

Case Study 2: Alzheimer's Disease

A recent investigation into multi-target drugs revealed that compounds inhibiting both GSK-3β and CDK5 not only protected neuronal cells from amyloid-beta toxicity but also improved cognitive functions in animal models. This highlights the importance of polypharmacology in developing effective treatments for complex neurodegenerative diseases .

Chemical Reactions Analysis

Indirubin-3′-Oxime Derivatives

Reaction Scheme (Source ):

  • Chalcone Addition : Indirubin-3′-oxime reacts with substituted chalcones via aldol condensation.

  • Amine Functionalization : Secondary amines (e.g., morpholine, piperazine) are introduced via nucleophilic substitution or reductive amination.

  • Click Chemistry : Azide-alkyne cycloaddition (Huisgen reaction) generates triazole-linked derivatives (e.g., compound 6n ).

Key Reaction Conditions :

  • Solvents: Ethanol, DMF, or THF under reflux (60–80°C).

  • Catalysts: K₂CO₃ for deprotonation, Cu(I) for click chemistry.

  • Yields: 70–90% for chalcone additions; 65–85% for click products.

Critical Binding Interactions with GSK-3β

Structural Motifs and Reactivity (Sources , , ):

Compound Binding Energy (kcal/mol) Key Interactions
Indirubin-3′-oxime-12.1H-bonds: Val135, Ile62; π-π stacking: Phe67, Tyr134
Oxazole-4-carboxamide (Compound 1 )-14.9H-bonds: Asp133, Arg141; hydrophobic: Leu132, Val110
Diazine derivative (8 )-13.8H-bonds: Asp200, Gln185; π-alkyl: Val70, Leu188

Mechanistic Insights :

  • Priming Phosphorylation : Substrates with SXXXS motifs (e.g., β-catenin) require priming kinase activity for GSK-3β processive phosphorylation .

  • Hydrogen Bond Networks : Asp133 and Val135 form critical H-bonds with oxime groups, enhancing inhibitory potency .

Reaction Selectivity and Off-Target Effects

Kinase Inhibition Profile (Source ):
GSK-3β inhibitors often cross-react with DYRK1A/B due to conserved catalytic residues (e.g., Asp247).

Inhibitor GSK-3β IC₅₀ (nM) DYRK1A IC₅₀ (nM) Selectivity (Fold)
Oxazole-4-carboxamide3.314042.4
Indirubin-6f18.2>1,000>55

SAR Observations :

  • Substituent Effects : Ethoxy groups at R₁ (e.g., 6f ) improve selectivity by avoiding DYRK1A’s steric gatekeeper residues .

  • Bulk Tolerance : Bulky substituents (e.g., OC₃H₇ in 6i ) reduce affinity due to conformational strain in the ATP-binding pocket .

ADMET and Solubility Optimization

Guidelines from GSK’s Solvent Sustainability Data (Source , ):

  • LogP Threshold : Optimal range 1–3 to balance permeability and solubility.

  • Polar Surface Area (PSA) : <90 Ų for CNS penetration (e.g., compound 6n : PSA = 78 Ų).

  • Toxicophores : Avoid nitro groups (hepatotoxicity) and primary amines (hERG inhibition).

Biotransformation Reactions :

  • Oxime Hydrolysis : Indirubin-3′-oxime derivatives undergo hepatic hydrolysis to release nitric oxide, contributing to cytotoxicity .

  • N-Dealkylation : Morpholine and piperazine moieties are metabolized to secondary amines, enhancing renal clearance .

Computational Validation

Free Energy Perturbation (FEP) (Source , ):

  • ΔG Binding : Correlates with experimental IC₅₀ (R² = 0.88).

  • vdW Dominance : 70–80% of binding energy arises from hydrophobic interactions (e.g., Leu132, Val110).

Comparison with Similar Compounds

GSK Series (GSK-A, GSK-C, GSK-D)

GSK-B shares structural and functional similarities with other compounds in the GSK series, as evidenced by high-throughput screening (HTS) and pharmacological studies:

Property This compound GSK-A GSK-C GSK-D
Lipophilicity High High Moderate High
P-gp Substrate No No Yes No
Cytotoxicity Tested (pIC50 >4 in HepG2) Tested (pIC50 <4) Not Tested Tested (pIC50 >4)
Brain Penetration Efficient (transcellular) Efficient (transcellular) Limited (P-gp efflux) Efficient (transcellular)

Key Findings :

  • This compound and GSK-A exhibit superior brain penetration due to lipophilicity and lack of P-glycoprotein (P-gp) efflux, unlike GSK-C, which is a P-gp substrate .
  • This compound shows moderate cytotoxicity (pIC50 >4), comparable to GSK-D but distinct from GSK-A, which has lower cytotoxicity .

Comparison with Functionally Similar Compounds

Solubility Prediction Performance

This compound’s solubility modeling performance was compared to other solutes using the RF-hybrid framework. Iterative addition of experimental data significantly improved predictions:

Model Condition RMSE (this compound) RMSE (Aggregated Solutes)
No prior solubility data 1.45 1.62
+1 solvent (ethanol) 1.20 1.38
+2 solvents (ethanol, acetone) 0.95 1.15
+3 solvents (ethanol, acetone, 2-propanol) 0.75 0.98
10-fold cross-validation (baseline) 0.70 0.85

Key Findings :

  • This compound’s solubility prediction improved by 45% (RMSE reduction from 1.45 to 0.75) with three iterative solvent measurements, outperforming the aggregated solute average .
  • The compound’s "soft" physicochemical properties made it a favorable candidate for iterative modeling, requiring fewer experiments to achieve high accuracy .

Comparison with Transcellular Drugs (Naproxen) and P-gp Substrates (Amprenavir)

Property This compound Naproxen Amprenavir
Lipophilicity High High Moderate
Brain Penetration Efficient Efficient Limited (P-gp substrate)
Primary Use Research tool NSAID Antiretroviral

Key Findings :

  • This compound and naproxen share high lipophilicity and efficient brain penetration, unlike amprenavir, which is hindered by P-gp efflux .

Research Implications and Limitations

  • Structural Analogues : The GSK series (A, B, C, D) provides insights into structure-activity relationships for optimizing brain penetration and minimizing cytotoxicity .
  • Solubility Modeling : this compound’s iterative prediction framework demonstrates the value of integrating experimental data into machine learning models, reducing reliance on large datasets .
  • Limitations : Most comparisons are context-specific (e.g., solubility in organic solvents vs. brain penetration studies), and broader generalizations require multi-context validation .

Preparation Methods

Core Scaffold Construction

The synthesis begins with the acylation of 4-bromopyridin-2-amine using cyclopropanecarbonyl chloride in the presence of pyridine, yielding N-(4-bromopyridin-2-yl)cyclopropanecarboxamide (1 ). This intermediate undergoes Suzuki–Miyaura cross-coupling with tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester under Pd(dppf)Cl₂ catalysis, producing 2 with a 71% yield. Subsequent Boc deprotection using HCl generates the amine 3 , a pivotal intermediate for further functionalization.

Functional Group Diversification

Compound 3 serves as the substrate for multiple derivatization pathways:

  • Acylation : Reaction with acetyl chloride forms the short-chain amide 10 (13% yield after HPLC purification).

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of triethylamine yields sulfonamide derivatives 16–18 .

  • Reductive Amination : Enantioselective reactions with (S)- and (R)-Boc-pyrrolidine aldehydes followed by deprotection produce chiral amines (S )-15 and (R )-15 .

Development of 1,2,4-Oxadiazole-Containing Inhibitors

Boronic Ester Intermediate Formation

Cross-coupling of 1 with bis(pinacolato)diboron generates the boronic ester 21 , which reacts with aryl bromides (e.g., 2-bromo-5-phenylthiophene) to form nitriles 22–26 . Subsequent reflux with hydroxylamine hydrochloride converts these nitriles into amidoximes 27–31 , which cyclize in the presence of trimethyl orthoformate and BF₃·Et₂O to yield 1,2,4-oxadiazoles 32–36 .

Structural Optimization for Potency

Compound 36 (IC₅₀ = 70 nM) exemplifies the impact of oxadiazole-thiophene motifs on inhibitory activity. X-ray crystallography (PDB: 8QJI) reveals a dual binding mode where the oxadiazole interacts with Lys85 via H-bonds, while the thiophene engages in hydrophobic interactions with Cys199 and Val70. Replacement of oxadiazole with phenyl groups (e.g., 37 ) reduces activity (IC₅₀ > 1 µM), underscoring the importance of heterocyclic motifs.

Characterization and Analytical Validation

X-ray Crystallographic Analysis

The co-crystal structure of 36 with GSK-3β (3.02 Å resolution) confirms critical interactions:

  • The pyridine ring forms a CH–O hydrogen bond with Asp133.

  • The oxadiazole moiety anchors Lys85 through H-bonding, stabilizing the ATP-binding pocket.

Thermal Shift Assay

Compounds 11 and 36 increase GSK-3β’s melting temperature by 13°C and 14°C, respectively, indicating strong target engagement.

Biological Evaluation and Structure-Activity Relationships (SAR)

Inhibitory Potency

The following table summarizes IC₅₀ values for key compounds:

CompoundIC₅₀ (nM)Key Structural Features
36 701,2,4-Oxadiazole, thiophene
32 257Oxadiazole, phenyl substituent
34 185Oxadiazole, pyridyl substituent
37 >1000Phenyl replacement for oxadiazole

Data derived from enzymatic assays.

Kinetic Studies

Lineweaver–Burk plots confirm competitive inhibition for 36 (Kᵢ = 60.3 nM), consistent with ATP-binding site occupancy.

Comparative Synthesis Routes for Dual GSK-3β/AChE Inhibitors

Pyridothiazole-Tacrine Hybrids

Mitsunobu reaction of pyridothiazole ester 3 with N-ethanol tacrine yields 2a , which is hydrolyzed to 2b (carboxylic acid) and further functionalized to 2c–2d . These hybrids exhibit dual inhibitory activity, with 2a showing IC₅₀ = 120 nM for GSK-3β and 8 nM for acetylcholinesterase (AChE).

Diamine-Linked Analogues

Amination of intermediate 4 with alkyldiamines produces 5a–5g , which are evaluated for blood-brain barrier permeability and neuroprotective effects.

Industrial-Scale Production Considerations

Process Optimization

Key challenges include minimizing Pd residues in Suzuki–Miyaura reactions and ensuring enantiomeric purity during reductive amination. Pd(dppf)Cl₂ catalyst recovery systems and chiral HPLC purification are employed to address these issues.

Formulation and Stability

Lyophilized formulations of GSK-3β inhibitors exhibit >24-month stability at 2–8°C, with reconstitution protocols specifying rigorous shaking to resuspend aluminum hydroxide adjuvants .

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways involving GSK-B, and how can researchers validate their role in specific cellular processes?

  • Methodology : Use kinase activity assays (e.g., radiometric or fluorescence-based) to measure this compound activity in cell lysates under controlled conditions. Validate pathway involvement via siRNA knockdown or CRISPR-Cas9 gene editing, followed by Western blotting to assess downstream targets (e.g., β-catenin phosphorylation) .
  • Data Interpretation : Compare results to established pathway maps (e.g., Wnt/β-catenin signaling) and use statistical tools like ANOVA to confirm significance. Reference systematic reviews for cross-verification .

Q. How should researchers design initial experiments to assess this compound inhibition in vitro?

  • Experimental Design :

  • Controls : Include positive controls (e.g., known inhibitors like CHIR99021) and negative controls (vehicle-only treatments).
  • Dose-Response : Test compound solubility (e.g., using methods validated in ) across a logarithmic concentration range (1 nM–10 µM).
  • Replicates : Perform triplicate measurements to account for variability .
    • Validation : Use orthogonal assays (e.g., thermal shift assays for binding confirmation) to reduce false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound solubility data across studies?

  • Analysis Framework :

  • Source Evaluation : Cross-check solvent systems (e.g., DMSO vs. aqueous buffers) and temperature conditions. For example, COSMO-RS predictions may overestimate solubility in nonpolar solvents compared to experimental measurements .
  • Statistical Reconciliation : Apply Benjamini-Hochberg correction to control for false discovery rates when comparing multiple datasets .
    • Table: Solubility Prediction vs. Experimental Data
MethodMean Error (g/100g)R² Value
COSMO-RS±0.150.82
10-Fold Cross-Validation±0.220.75
Source: Adapted from

Q. What advanced statistical methods are suitable for analyzing high-throughput screening (HTS) data for this compound inhibitors?

  • Data Processing :

  • Normalization : Use Z-score scaling to account for plate-to-plate variability.
  • Feature Selection : Apply Lasso regression to identify critical variables (e.g., compound hydrophobicity, molecular weight) influencing inhibition .
    • Validation : Perform bootstrapping (1,000 iterations) to assess model robustness and avoid overfitting .

Q. How to optimize computational models for predicting this compound ligand binding affinities?

  • Model Development :

  • Training Data : Curate a diverse dataset of crystallized this compound-inhibitor complexes (PDB sources) with binding energies.
  • Algorithm Selection : Compare machine learning approaches (e.g., Random Forest vs. Gradient Boosting) using metrics like RMSE and MAE .
    • Limitations : Address overfitting via k-fold cross-validation and external validation with unpublished datasets .

Data Integrity & Reproducibility

Q. What standards should be followed when publishing this compound-related experimental data?

  • Documentation :

  • Materials : Specify enzyme lot numbers, buffer compositions (e.g., 20 mM Tris-HCl, pH 7.5), and incubation times.
  • Raw Data : Deposit kinetic curves and dose-response plots in repositories like Zenodo or Figshare, citing DOIs in the manuscript .
    • Reproducibility : Include step-by-step protocols in supplementary materials, adhering to guidelines in .

Q. How can researchers mitigate bias in literature reviews on this compound's therapeutic potential?

  • Search Strategy :

  • Databases : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (inhibition OR phosphorylation) NOT review") .
  • Inclusion Criteria : Prioritize studies with rigorous controls (e.g., sham-treated cohorts in animal models) .
    • Critical Appraisal : Apply QUADAS-2 or similar tools to assess risk of bias in preclinical studies .

Conflict Resolution & Peer Review

Q. What steps should be taken when peer reviewers highlight inconsistencies in this compound mechanistic data?

  • Response Protocol :

Re-analyze raw data (e.g., re-plot dose-response curves with 95% confidence intervals).

Conduct additional experiments (e.g., isothermal titration calorimetry for binding affinity confirmation).

Cite conflicting findings transparently in the discussion section, proposing hypotheses for divergence (e.g., cell-type-specific expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-B
Reactant of Route 2
GSK-B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.